molecular formula C13H9FO B6360228 [1,1'-Biphenyl]-4-carbonyl fluoride CAS No. 2714-87-6

[1,1'-Biphenyl]-4-carbonyl fluoride

Cat. No.: B6360228
CAS No.: 2714-87-6
M. Wt: 200.21 g/mol
InChI Key: LBBFCPWRSLIXNI-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carbonyl fluoride is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single carbon-carbon bond, with a carbonyl fluoride group attached to one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carbonyl fluoride typically involves the introduction of a carbonyl fluoride group to a biphenyl structure. One common method is the reaction of [1,1’-Biphenyl]-4-carboxylic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the fluorinating agent .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-carbonyl fluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and controlled environments to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carbonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Amides, esters, or thioesters.

    Reduction: Hydroxyl derivatives.

    Oxidation: Biphenyl quinones or other oxidized derivatives.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carbonyl fluoride involves its reactivity towards nucleophiles and its ability to form stable adducts with various biological targets. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack by amino acids, proteins, and other biomolecules. This reactivity can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4-carbonyl fluoride is unique due to its combination of a biphenyl structure and a highly reactive carbonyl fluoride group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its reactivity towards nucleophiles and ability to form stable adducts with biological targets set it apart from other similar compounds .

Properties

IUPAC Name

4-phenylbenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBFCPWRSLIXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293137
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2714-87-6
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2714-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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